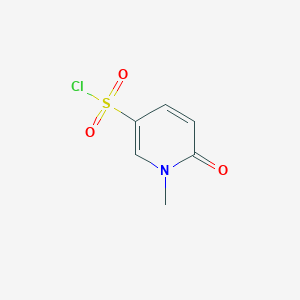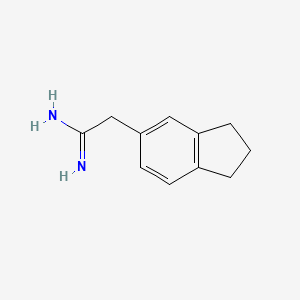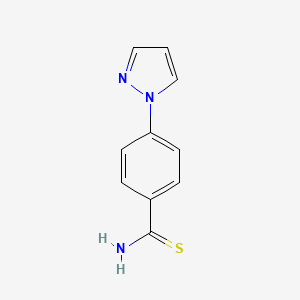
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride is a chemical compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride typically involves the following steps:
Starting Material: The synthesis begins with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Sulfonylation: The carboxylic acid group is converted to a sulfonyl chloride group using reagents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The temperature is maintained at a moderate level to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Hydrolysis: The reaction is carried out in aqueous medium, often under acidic or basic conditions to facilitate the hydrolysis process.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation or hydrolysis.
Aplicaciones Científicas De Investigación
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophilic species. This reactivity is exploited in various chemical transformations and applications.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit enzymes by reacting with nucleophilic residues (e.g., serine, cysteine) in the active site, leading to enzyme inactivation.
Signal Transduction: In biological systems, it may interfere with signal transduction pathways by modifying key signaling molecules.
Comparación Con Compuestos Similares
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride can be compared with other similar compounds, such as:
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group. It has different reactivity and applications.
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid: Formed by hydrolysis of the sulfonyl chloride group. It is less reactive but still useful in various applications.
6-Oxo-1,6-dihydropyridine derivatives: A broad class of compounds with varying substituents that influence their chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, biochemical research, and industrial applications. Further research into its properties and applications may uncover new and exciting uses for this compound.
Propiedades
Fórmula molecular |
C6H6ClNO3S |
|---|---|
Peso molecular |
207.64 g/mol |
Nombre IUPAC |
1-methyl-6-oxopyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClNO3S/c1-8-4-5(12(7,10)11)2-3-6(8)9/h2-4H,1H3 |
Clave InChI |
BSELUTHFXPUXHI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=CC1=O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





carbohydrazide](/img/structure/B13611391.png)
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)


![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)



